2-Bromo-4-fluoro-5-methyl-1,3-dinitrobenzene
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Overview
Description
2-Bromo-4-fluoro-5-methyl-1,3-dinitrobenzene is an organic compound with the molecular formula C7H4BrFN2O4 It is a derivative of benzene, characterized by the presence of bromine, fluorine, methyl, and two nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-fluoro-5-methyl-1,3-dinitrobenzene typically involves a multi-step process. One common method includes the nitration of 2-Bromo-4-fluoro-5-methylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the concentration of reagents, to achieve high yields and purity. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-fluoro-5-methyl-1,3-dinitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions or amines under suitable conditions.
Electrophilic Aromatic Substitution: The compound can participate in further nitration or halogenation reactions, although the presence of electron-withdrawing nitro groups makes the benzene ring less reactive towards electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or ammonia in solvents like ethanol or water.
Electrophilic Aromatic Substitution: Reagents like bromine or nitric acid in the presence of catalysts such as iron(III) bromide or sulfuric acid.
Reduction: Reducing agents like tin(II) chloride in hydrochloric acid or catalytic hydrogenation using palladium on carbon.
Major Products
Nucleophilic Substitution: Products include 2-fluoro-5-methyl-1,3-dinitrobenzene derivatives.
Electrophilic Aromatic Substitution: Products include further nitrated or halogenated derivatives.
Reduction: Products include 2-Bromo-4-fluoro-5-methyl-1,3-diaminobenzene.
Scientific Research Applications
2-Bromo-4-fluoro-5-methyl-1,3-dinitrobenzene has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-4-fluoro-5-methyl-1,3-dinitrobenzene involves its interaction with various molecular targets. The nitro groups can participate in redox reactions, while the bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-fluoro-1,3-dinitrobenzene
- 2-Bromo-4-fluoro-5-methylbenzene
- 2-Bromo-4-fluoro-1,3-diaminobenzene
Uniqueness
2-Bromo-4-fluoro-5-methyl-1,3-dinitrobenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. The presence of both bromine and fluorine atoms, along with two nitro groups, makes it a valuable compound for studying the effects of these substituents on the reactivity and stability of benzene derivatives .
Properties
IUPAC Name |
4-bromo-2-fluoro-1-methyl-3,5-dinitrobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2O4/c1-3-2-4(10(12)13)5(8)7(6(3)9)11(14)15/h2H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYJGWOYVKZSFOC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1F)[N+](=O)[O-])Br)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70718322 |
Source
|
Record name | 2-Bromo-4-fluoro-5-methyl-1,3-dinitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70718322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1345471-92-2 |
Source
|
Record name | 2-Bromo-4-fluoro-5-methyl-1,3-dinitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70718322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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